molecular formula C14H17NO6 B554436 (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid CAS No. 24325-14-2

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

Cat. No.: B554436
CAS No.: 24325-14-2
M. Wt: 295.29 g/mol
InChI Key: SFOMJKAHGVQMPU-NSHDSACASA-N
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Description

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of hexanedioic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid typically involves the protection of the amino group of hexanedioic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of hexanedioic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The benzyloxycarbonyl group can be reduced to yield the free amino group.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid to remove the benzyloxycarbonyl group.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of free amino acids.

    Substitution: Formation of various amino acid derivatives with different protecting groups.

Scientific Research Applications

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor agonists.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(((Methoxy)carbonyl)amino)hexanedioic acid
  • (S)-2-(((Ethoxy)carbonyl)amino)hexanedioic acid
  • (S)-2-(((Tert-butoxy)carbonyl)amino)hexanedioic acid

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid is unique due to the presence of the benzyloxycarbonyl group, which provides distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in peptide synthesis and as a protecting group in organic synthesis.

Properties

IUPAC Name

(2S)-2-(phenylmethoxycarbonylamino)hexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOMJKAHGVQMPU-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40427176
Record name Z-AAD-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24325-14-2
Record name Z-AAD-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40427176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of L-2-aminoadipic acid (920 mg, 5.71 mmol), triethylamine (2.85 mL, 20.5 mmol) and water (3 mL) in 12 mL of dioxane was cooled to 0° C. and N-benzyloxycarbonyloxysuccinimide (Cbz-OSu: 1.71 g, 6.85 mmol) was added. The reaction mixture was stirred at 0° C. for 2 hours and at ambient temperature for 0.5 hours. The reaction mixture was washed with ethyl acetate and then acidified with aqueous potassium hydrogen sulfate. The acidic solution was extracted with ethyl acetate and the ethyl acetate solution was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to give 1.80 g of the title compound. MS (FAB+) m/e 296 (M+H)+.
Quantity
920 mg
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two

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